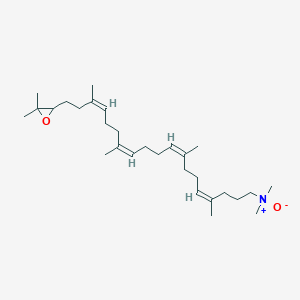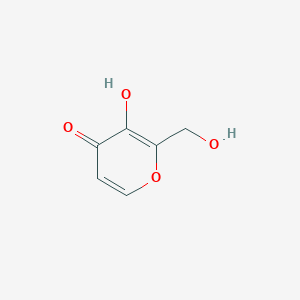
Labd-13-ène-8,15-diol
Vue d'ensemble
Description
Labd-13-ene-8,15-diol (also known as labdane diol, labdane-8,15-diol, and labd-8,15-diol) is a natural diterpene alcohol found in various plant species, including the European larch (Larix decidua) and the common hop (Humulus lupulus). It is an important component of the essential oil of these plants and is also used in perfumery and cosmetics. Labd-13-ene-8,15-diol has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities.
Applications De Recherche Scientifique
Activité anticancéreuse
Le Labd-13-ène-8,15-diol a montré une activité anticancéreuse significative. Il a été constaté qu'il inhibait la croissance de diverses lignées de cellules cancéreuses, avec des valeurs de CI50 allant de 8,3 à 21,3 µg/mL . Le composé s'est avéré particulièrement efficace contre les lignées de cellules leucémiques murines P388 .
Activité antimicrobienne
Le composé a démontré des propriétés antimicrobiennes. Il a été constaté qu'il inhibait la croissance des bactéries Gram-positives (Staphylococcus aureus, Bacillus cereus et Listeria monocytogenes) et des bactéries Gram-négatives (Vibrio parahaemolyticus, Escherichia coli et Salmonella enteritidis). Les bactéries Gram-négatives se sont avérées plus sensibles au composé .
Activité antivirale
Le this compound a montré une activité antivirale contre le rhinovirus humain 2 et 3. Cela suggère des applications potentielles dans le traitement des maladies causées par ces virus .
Analyse de la synthèse
La synthèse du this compound a été abordée à la fois par l'isolement de sources naturelles et par la synthèse en laboratoire. Par exemple, une nouvelle diterpène synthase bifonctionnelle de Selaginella moellendorffii a été trouvée pour catalyser la production d'un composé étroitement lié à partir du diphosphate de géranylgéranyle.
Analyse de la structure moléculaire
La structure moléculaire du this compound a été élucidée à l'aide de techniques telles que la RMN et la cristallographie aux rayons X. Ces méthodes ont confirmé la présence du squelette labdane caractéristique et des groupes fonctionnels spécifiques.
Analyse des réactions chimiques
Analyse des propriétés physiques et chimiques
Les propriétés physiques et chimiques du this compound ont été étudiées. Par exemple, ses effets sur les bicouches phospholipidiques ont été étudiés par calorimétrie différentielle à balayage, révélant des interactions avec les bicouches qui pourraient être pertinentes pour son activité biologique.
Applications de la délivrance de médicaments
La solubilité du composé et son incorporation dans les liposomes ont été explorées, avec un rendement d'incorporation élevé signalé pour ses dérivés. Cela pourrait être bénéfique pour les applications de délivrance de médicaments.
Mécanisme D'action
Target of Action
Labd-13-ene-8,15-diol, also known as (E)-Labd-13-ene-8,15-diol, is a diterpene with the labdane skeleton . It shows strong anti-HRV2 and HRV3 activity, indicating that it targets Human Rhinoviruses (HRV2 and HRV3) . It also exhibits anti-lung and anti-laryngeal cancer activities against A549 and Hep2 cells . Furthermore, it inhibits the growth of gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis) .
Mode of Action
Its antiviral, anticancer, and antibacterial activities suggest that it interacts with specific proteins or enzymes in these organisms, leading to inhibition of their growth or replication .
Biochemical Pathways
Labd-13-ene-8,15-diol is likely involved in the biosynthesis of oxygen-containing labdane-type diterpenes . A second ionization-initiated cyclization of copal-8-ol diphosphate is hypothesized to result in the formation of manoyl oxide isomers, while labd-13-ene-8α,15-diol could be formed either by phosphatase activity or type A diterpene synthase activity .
Pharmacokinetics
Its molecular weight of 3084986 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of Labd-13-ene-8,15-diol’s action is the inhibition of the growth or replication of certain viruses, cancer cells, and bacteria . This leads to its antiviral, anticancer, and antibacterial effects.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Labd-13-ene-8,15-diol interacts with various enzymes, proteins, and other biomolecules. It is synthesized from geranylgeranyl diphosphate (GGPP) in a two-step process involving two diterpene synthase (diTPS) enzymes . The first enzyme, a class II diTPS, catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate . The second enzyme, a class I diTPS, then transforms these intermediates into Labd-13-ene-8,15-diol .
Cellular Effects
Labd-13-ene-8,15-diol has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of human cancer cells (A549 and Hep2) and human breast cancer (MDA-MB-231) cells . It induces apoptosis in these cells, leading to morphological alterations, nuclear condensation, and nuclear fragmentation .
Molecular Mechanism
The molecular mechanism of Labd-13-ene-8,15-diol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, likely through interactions with the enzymes involved in its biosynthesis .
Temporal Effects in Laboratory Settings
Over time, Labd-13-ene-8,15-diol shows significant effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of Labd-13-ene-8,15-diol vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, the compound has been found to inhibit tumor growth in ascetic models .
Metabolic Pathways
Labd-13-ene-8,15-diol is involved in specific metabolic pathways. It is synthesized from GGPP, a common precursor in the biosynthesis of terpenes . The enzymes involved in its biosynthesis likely play a key role in its metabolic pathway .
Subcellular Localization
The enzymes involved in its biosynthesis are targeted to the chloroplast, a major site of GGPP and diterpene production in plants
Propriétés
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOHDQKUMQKLMP-NUKBDRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)











![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)
![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)